molecular formula C13H24N4S B6697913 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine

Cat. No.: B6697913
M. Wt: 268.42 g/mol
InChI Key: OEYHUWMIXCCWDS-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine is a synthetic organic compound that features a triazole ring, a cyclohexane ring, and an ethylsulfanyl group

Properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4S/c1-4-18-12-8-6-5-7-11(12)14-9-13-16-15-10(2)17(13)3/h11-12,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYHUWMIXCCWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.

    Attachment of the Triazole to the Cyclohexane Ring: This step involves the alkylation of the triazole ring with a cyclohexane derivative, often using a halogenated cyclohexane compound in the presence of a base.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for more complex materials.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine depends on its specific application:

    Biological Activity: The triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

    Chemical Reactivity: The ethylsulfanyl group can participate in redox reactions, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives share the triazole ring structure and exhibit similar biological activities.

    Cyclohexane Derivatives: Compounds with cyclohexane rings, such as cyclohexylamine, have similar structural features and can undergo comparable chemical reactions.

    Ethylsulfanyl Compounds: Compounds containing ethylsulfanyl groups, such as ethylsulfanylbenzene, share similar reactivity patterns.

Uniqueness

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-ethylsulfanylcyclohexan-1-amine is unique due to the combination of its triazole ring, cyclohexane ring, and ethylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

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